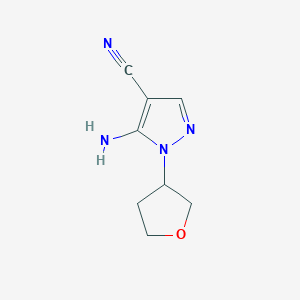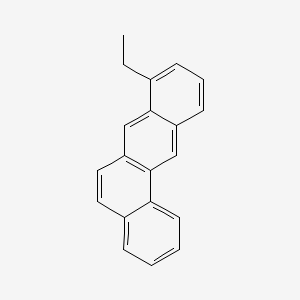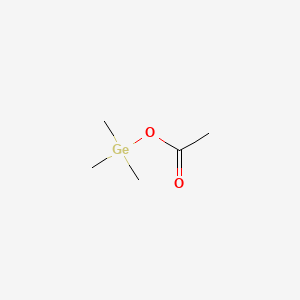
Thiodiglycolic-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiodiglycolic-dimethyl ester can be synthesized through several methods. One common approach involves the esterification of thiodiglycolic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Another method involves the reaction of chloroacetic acid methyl ester with sodium sulfide. This reaction occurs in an aqueous solution with a pH buffer to maintain the pH between 5 and 8. The presence of a phase transfer catalyst can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Thiodiglycolic-dimethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Thiodiglycolic acid and methanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various this compound derivatives.
Aplicaciones Científicas De Investigación
Thiodiglycolic-dimethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of thiodiglycolic-dimethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Thiodiglycolic-dimethyl ester can be compared with other similar compounds, such as:
Dimethyl fumarate: Both compounds are esters and have potential therapeutic applications, but they differ in their chemical structure and specific biological activities.
Dimethyl adipate: Another diester, used in different industrial applications, including as a plasticizer.
Methyl butanoate: A simple ester with a pleasant odor, used in the fragrance industry.
Uniqueness
This compound is unique due to its sulfur-containing structure, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications where sulfur functionality is desired .
Propiedades
Fórmula molecular |
C6H10O4S |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxy-2-sulfanylideneethoxy)acetate |
InChI |
InChI=1S/C6H10O4S/c1-8-5(7)3-10-4-6(11)9-2/h3-4H2,1-2H3 |
Clave InChI |
XYMMVQAUXLFLAM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COCC(=S)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


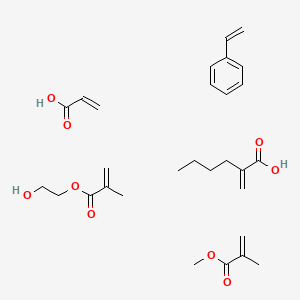
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
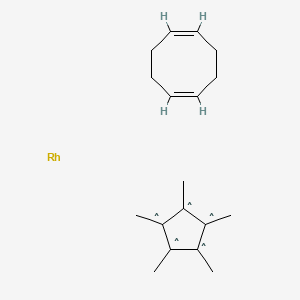
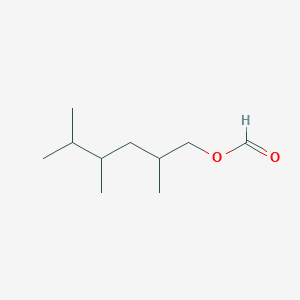
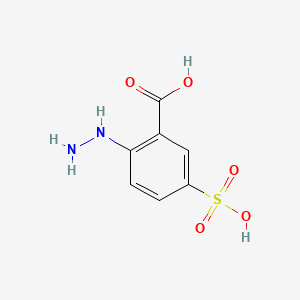
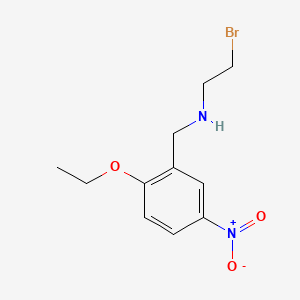
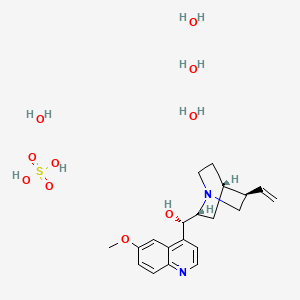
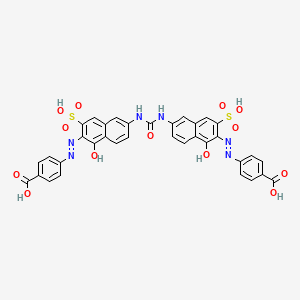
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
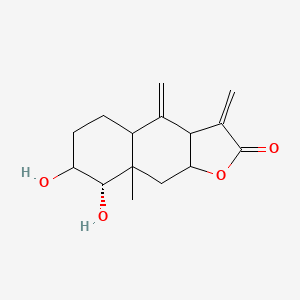
![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
